Cas no 640727-98-6 (1H-Pyrazole-3-carboxylicacid, 1-(4-cyanophenyl)-5-[4-(methylthio)phenyl]-, methyl ester)

1H-Pyrazole-3-carboxylicacid, 1-(4-cyanophenyl)-5-[4-(methylthio)phenyl]-, methyl ester structure
640727-98-6 structure
Product Name:1H-Pyrazole-3-carboxylicacid, 1-(4-cyanophenyl)-5-[4-(methylthio)phenyl]-, methyl ester
Numero CAS:640727-98-6
MF:C19H15N3O2S
MW:349.406302690506
CID:500346
PubChem ID:53408616
Update Time:2025-04-19

1H-Pyrazole-3-carboxylicacid, 1-(4-cyanophenyl)-5-[4-(methylthio)phenyl]-, methyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrazole-3-carboxylicacid, 1-(4-cyanophenyl)-5-[4-(methylthio)phenyl]-, methyl ester
    • METHYL 1-(4-CYANO-PHENYL)-5-(4-METHYLSULFANYL-PHENYL)-1H-PYRAZOLE-3-CARBOXYLATE
    • METHYL 1-(4-CYANOPHENYL)-5-(4-METHYLSULFANYL-PHENYL)-1H-PYRAZOLE-3-CARBOXYLATE,
    • methyl 1-(4-cyanophenyl)-5-(4-methylsulfanylphenyl)pyrazole-3-carboxylate
    • AG-G-39999
    • CTK5C0632
    • Methyl1-(4-cyanophenyl)-5-(4-methylthiophenyl)pyrazole-3-carboxylate
    • SureCN3870127
    • METHYL1-(4-CYANO-PHENYL)-5-(4-METHYLSULFANYL-PHENYL)-1H-PYRAZOLE-3-CARBOXYLATE
    • methyl 1-(4-cyanophenyl)-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate
    • 640727-98-6
    • SB38089
    • CS-0454466
    • C19H15N3O2S
    • Methyl 1-(4-cyanophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate
    • SCHEMBL3870127
    • DTXSID50696351
    • Inchi: 1S/C19H15N3O2S/c1-24-19(23)17-11-18(14-5-9-16(25-2)10-6-14)22(21-17)15-7-3-13(12-20)4-8-15/h3-11H,1-2H3
    • Chiave InChI: VAWTZMMXBAIPDL-UHFFFAOYSA-N
    • Sorrisi: S(C)C1C=CC(=CC=1)C1=CC(C(=O)OC)=NN1C1C=CC(C#N)=CC=1

Proprietà calcolate

  • Massa esatta: 349.08800
  • Massa monoisotopica: 349.088
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 5
  • Complessità: 504
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 93.2A^2
  • XLogP3: 4

Proprietà sperimentali

  • PSA: 93.21000
  • LogP: 3.91948
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD